1-(4-Bromophenyl)-2-morpholinoethanone
Overview
Description
1-(4-Bromophenyl)-2-morpholinoethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a morpholine ring through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride, and the reaction is often carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-morpholinoethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Addition: The carbonyl group in the ethanone linkage can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents such as sodium borohydride for reduction or Grignard reagents for addition reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Addition Reactions: Products include alcohols or amines depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Scientific Research Applications
1-(4-Bromophenyl)-2-morpholinoethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Brorphine: A synthetic opioid with a similar bromophenyl structure but different pharmacological properties.
4-Bromophenylacetic Acid: Shares the bromophenyl moiety but differs in its functional groups and applications.
Uniqueness: 1-(4-Bromophenyl)-2-morpholinoethanone is unique due to its combination of a bromophenyl group with a morpholine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLYWWGGZRDCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328506 | |
Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20099-96-1 | |
Record name | 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20099-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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